molecular formula C25H34N2O3S B289376 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B289376
M. Wt: 442.6 g/mol
InChI Key: OUOIJYYPBATRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a benzothiophene derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that it acts by inhibiting specific enzymes and pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its potential to exhibit multiple pharmacological effects. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the research of 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Some of these include further studies to understand its mechanism of action, optimization of its use in the treatment of various diseases, and development of new derivatives with improved pharmacological properties.
In conclusion, 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has shown potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use in the treatment of neurodegenerative diseases, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-methoxybenzaldehyde and 2-aminobenzenethiol in the presence of tert-butyl nitrite and other reagents. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product.

Scientific Research Applications

6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

Molecular Formula

C25H34N2O3S

Molecular Weight

442.6 g/mol

IUPAC Name

6-tert-butyl-2-(2,2-dimethylpropanoylamino)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H34N2O3S/c1-24(2,3)15-8-13-18-19(14-15)31-22(27-23(29)25(4,5)6)20(18)21(28)26-16-9-11-17(30-7)12-10-16/h9-12,15H,8,13-14H2,1-7H3,(H,26,28)(H,27,29)

InChI Key

OUOIJYYPBATRGE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)NC(=O)C(C)(C)C

Origin of Product

United States

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